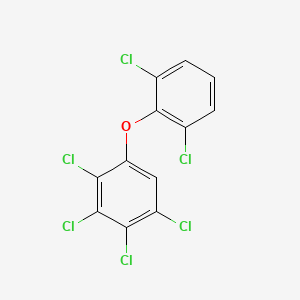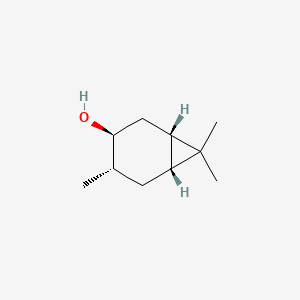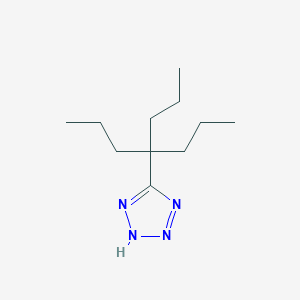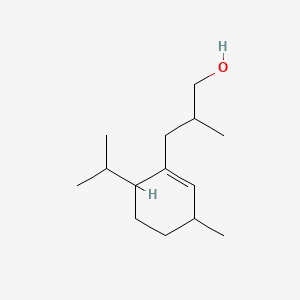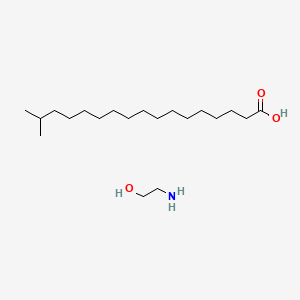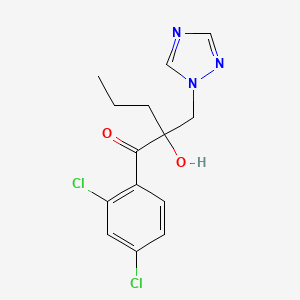
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a pentanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring
Méthodes De Préparation
The synthesis of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through a series of carbon-carbon bond-forming reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinated benzene derivatives.
Addition of the Hydroxy Group: The hydroxy group is typically added through nucleophilic substitution reactions, using appropriate alcohols or hydroxylating agents.
Incorporation of the Triazole Ring: The triazole ring is introduced through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The triazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethanol: This compound features an additional dioxolane ring, which may alter its chemical reactivity and biological activity.
This compound2-methylpropanoate: The presence of a methylpropanoate group introduces steric hindrance and may affect the compound’s binding interactions.
This compound3-phenylpropanoic acid: The phenylpropanoic acid moiety can enhance the compound’s solubility and bioavailability.
Propriétés
Numéro CAS |
107659-06-3 |
|---|---|
Formule moléculaire |
C14H15Cl2N3O2 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)pentan-1-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-5-14(21,7-19-9-17-8-18-19)13(20)11-4-3-10(15)6-12(11)16/h3-4,6,8-9,21H,2,5,7H2,1H3 |
Clé InChI |
RRNMRANBOUWEBU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN1C=NC=N1)(C(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


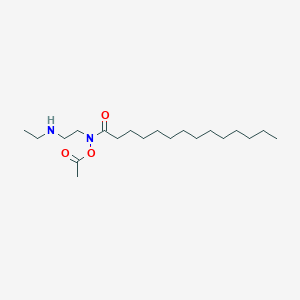

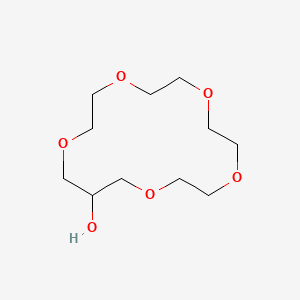
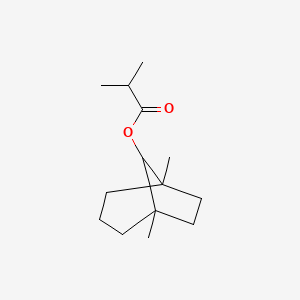
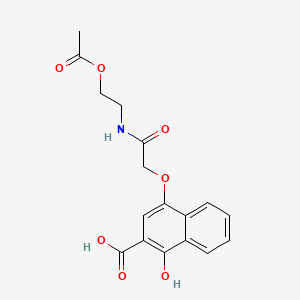
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)


